N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic small molecule featuring a central ethanediamide scaffold. Key structural elements include:
- 4-Methylpiperazine moiety: Linked via an ethyl chain, this group enhances solubility and may modulate central nervous system (CNS) penetration.
- Thiophen-3-yl group: Positioned on the ethyl chain, this heterocyclic aromatic system contributes to lipophilicity and receptor interaction.
- 3-Trifluoromethylphenyl group: A common pharmacophore in medicinal chemistry, this substituent improves metabolic stability and binding affinity through hydrophobic and electronic effects.
The compound is hypothesized to target dopamine receptors, particularly the D3 subtype, due to structural similarities with known ligands .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2S/c1-26-6-8-27(9-7-26)17(14-5-10-30-13-14)12-24-18(28)19(29)25-16-4-2-3-15(11-16)20(21,22)23/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJAKCZYZJJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue. The bromo analogue can be obtained through the bromination of a precursor compound, such as 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
Research Implications
- Target Compound Advantages : Superior D3 affinity, selectivity, and bioavailability make it a promising candidate for neuropsychiatric disorders.
- Limitations of Analogs : Compound 7e’s lower selectivity and Reference Compound X’s poor yield highlight the importance of structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
